methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (MBP) is a synthetic organic compound that is widely used in scientific research applications. It is a versatile compound that has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. MBP is a colorless solid that is soluble in water and organic solvents. It is a relatively stable compound with a boiling point of 230°C and a melting point of 147°C.
Scientific Research Applications
1. Crystal Structure and Antitumor Activity
- Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate derivatives have been synthesized and characterized for their crystal structures and antitumor activity. Compounds in this category, including similar pyrazole derivatives, showed selective cytotoxicity against certain tumor cell lines without affecting normal liver cells, indicating potential in cancer research (Huang et al., 2017).
2. Hydrogen-Bonded Structures
- Research on pyrazole derivatives, including those structurally related to methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, has revealed insights into hydrogen-bonded chains and sheets, which are significant for understanding molecular interactions and designing new materials (Portilla et al., 2007).
3. Synthesis and Spectral Investigations
- The compound has been studied for its structural and spectral characteristics. Research in this area focuses on its synthesis and the theoretical investigation of its molecular properties, which is crucial for the development of new pharmaceuticals and materials (Viveka et al., 2016).
4. Insecticidal Activities
- Novel pyrazole derivatives have been synthesized and evaluated for their insecticidal activities. Some of these compounds, including those related to methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate, exhibited effective control against certain insects, indicating potential applications in pest management (Qi et al., 2014).
5. Nonaqueous Diazotization
- Research has explored the nonaqueous diazotization of pyrazole-carboxylate esters, a process relevant to the synthesis and modification of compounds including methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate. These findings are significant for organic synthesis and pharmaceutical development (Beck et al., 1987).
6. Coordination Complexes
- Studies on pyrazole-dicarboxylate acid derivatives, closely related to the chemical structure of interest, have led to the development of mononuclear coordination complexes. These findings are crucial for material science and catalysis (Radi et al., 2015).
properties
IUPAC Name |
methyl 5-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-12-13(9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVKDOWUUBOZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2CCCCO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130823 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate | |
CAS RN |
1434142-09-2 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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